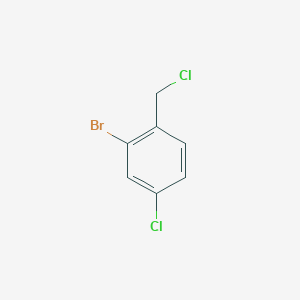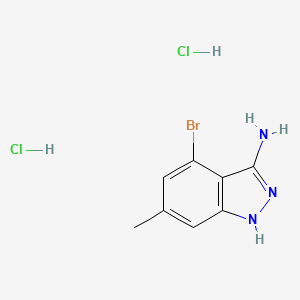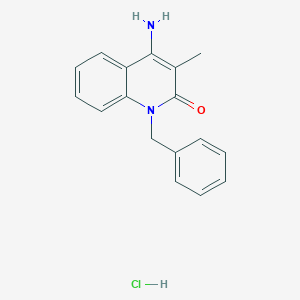
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indoline ring, an ethyl linker attached to a m-tolyloxy group, and a dione functionality at the 2,3-positions of the indoline ring.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be attached via an etherification reaction using m-tolyl alcohol and a suitable activating agent like tosyl chloride.
Formation of the Dione Functionality: The dione functionality at the 2,3-positions of the indoline ring can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other functional groups like alcohols or amines.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of new derivatives with different functional groups.
科学研究应用
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrial chemicals.
相似化合物的比较
Similar Compounds
5-Bromoindoline-2,3-dione: Lacks the ethyl linker and m-tolyloxy group, making it less complex and potentially less active.
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1-(2-(p-tolyloxy)ethyl)indoline-2,3-dione: Similar structure but with a p-tolyloxy group instead of an m-tolyloxy group, which may influence its properties.
Uniqueness
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, ethyl linker, m-tolyloxy group, and dione functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
5-bromo-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-3-2-4-13(9-11)22-8-7-19-15-6-5-12(18)10-14(15)16(20)17(19)21/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVIOHDYKDLKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)
![methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2751883.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)

![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2751894.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2751901.png)
